Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate
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Overview
Description
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that features a boron-containing dioxaborolane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a tetrahydropyran derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Another boronic ester with similar reactivity but different structural features.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A related compound with a phenol group instead of the tetrahydropyran moiety.
Uniqueness
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of the boronic ester group and the tetrahydropyran ring. This structural feature provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C20H29BO5 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxylate |
InChI |
InChI=1S/C20H29BO5/c1-6-24-17(22)20(11-13-23-14-12-20)15-7-9-16(10-8-15)21-25-18(2,3)19(4,5)26-21/h7-10H,6,11-14H2,1-5H3 |
InChI Key |
YVKKKGOFTQGADN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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